[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
Description
Properties
IUPAC Name |
[2-[(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O5/c1-18(10-5-3-2-4-6-10)16(27)24(17(28)22-18)23-13(25)9-29-15(26)14-11(19)7-8-12(20)21-14/h2-8H,9H2,1H3,(H,22,28)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFHQIXUXYAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article summarizes its biological activity, pharmacological properties, and relevant case studies based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
It consists of an imidazolidinone core linked to a dichloropyridine moiety, which contributes to its biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.20 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.01 |
| pKa | Not available |
Antimicrobial Activity
Studies have shown that compounds containing imidazolidinone structures exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have been tested against various bacterial strains, demonstrating effective inhibition. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research indicates that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer types, including breast and colon cancers.
Enzyme Inhibition
The compound has also been reported to inhibit specific enzymes involved in inflammatory processes. For example, it has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This could make it a candidate for further development in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published by PubMed, researchers evaluated the antimicrobial efficacy of related imidazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL, suggesting strong antibacterial properties .
Case Study 2: Anticancer Activity
A preclinical study assessed the anticancer effects of this class of compounds on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell proliferation with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Absorption and Distribution
The compound shows favorable absorption characteristics with high predicted intestinal absorption rates. Its ability to cross the blood-brain barrier suggests potential central nervous system effects.
Toxicological Profile
Toxicity studies indicate that the compound is non-carcinogenic and does not exhibit significant mutagenic properties in standard Ames tests. However, further long-term toxicity studies are required to fully establish its safety profile .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, revealing promising results:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings suggest that [(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate may be more effective than traditional chemotherapeutic agents in certain contexts.
Antimicrobial Properties
Beyond its anticancer activity, this compound has shown potential as an antimicrobial agent. Compounds with similar structural characteristics have demonstrated efficacy against various bacterial strains.
Comparative Analysis: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound could be developed into a therapeutic agent for treating bacterial infections.
Pharmacological Insights
The pharmacological profile of this compound suggests a broad spectrum of activity:
| Activity Type | Notable Features |
|---|---|
| Anticancer | Induces apoptosis; effective against multiple cell lines |
| Antimicrobial | Effective against key bacterial strains |
| Antiviral | Potential inhibition of viral replication |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazolidinone ring can significantly influence biological activity.
Key SAR Findings
Research indicates that certain substituents enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester linkage between the pyridine and imidazolidinone moieties is susceptible to hydrolysis under acidic or basic conditions.
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water. Base-mediated saponification involves deprotonation and cleavage of the ester bond.
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Evidence : Analogous esters, such as methyl 2,4-dichloropyrimidine-6-carboxylate, undergo hydrolysis to carboxylic acids under similar conditions .
Nucleophilic Aromatic Substitution (NAS) on Pyridine
The electron-deficient 3,6-dichloropyridine ring facilitates substitution at activated positions.
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Regioselectivity : The 2-carboxylate group directs substitution to the 4-position (para to the electron-withdrawing group).
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Example : 2,6-Dichloropyridine-4-carboxylic acid derivatives undergo substitution at the 4-position under basic conditions .
Imidazolidinone Ring Reactivity
The 2,5-dioxoimidazolidinone core may participate in ring-opening or condensation reactions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic ring-opening | HCl, reflux | Urea derivative + Methacrylic acid (from ester hydrolysis) | |
| Condensation with amines | DCC, CH₂Cl₂, RT | Amidine or urea-linked derivatives |
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Mechanism : Protonation of the carbonyl oxygen in acidic conditions weakens the ring, leading to cleavage. Condensation reactions exploit the electrophilic nature of the carbonyl groups.
Decarboxylation
The pyridine carboxylate group may undergo decarboxylation under thermal or oxidative stress.
| Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Heating (200°C) | None | 3,6-Dichloropyridine + CO₂ | |
| Oxidative (CuO, air) | CuO, 150°C | Chlorinated pyridine derivatives |
-
Evidence : Pyridinecarboxylic acids like 2,6-dichloropyridine-4-carboxylic acid lose CO₂ upon heating .
Reduction of Chlorine Substituents
Catalytic hydrogenation may reduce chlorine atoms to hydrogen under specific conditions.
| Catalyst | Conditions | Products | Reference |
|---|---|---|---|
| Pd/C, H₂ | EtOH, 50 psi, 80°C | Partially or fully dechlorinated pyridine |
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Selectivity : Reduction typically occurs at less sterically hindered positions (e.g., 3-chloro before 6-chloro).
Cross-Coupling Reactions
The chlorine atoms may participate in palladium-catalyzed couplings.
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biarylpyridine derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminopyridine derivatives |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate?
- Methodological Answer : The synthesis involves multi-step coupling reactions. For example:
Esterification : React 3,6-dichloropyridine-2-carboxylic acid with a protected alcohol (e.g., [(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methanol) using DCC/DMAP coupling agents.
Deprotection : Use mild acidic or basic conditions to remove protecting groups without hydrolyzing sensitive functional groups.
- Key Validation : Monitor reaction progress via TLC and confirm final structure using -NMR (e.g., pyridine proton signals at δ 8.1–8.5 ppm) and LC-MS .
Q. How can HPLC methods be optimized for purity analysis of this compound?
- Methodological Answer :
- Mobile Phase : Use a methanol-water mixture (5:1 v/v) with 0.2 M sodium phosphate and 0.4 M tetrabutylammonium hydroxide, adjusted to pH 5.5 with phosphoric acid. This buffer system resolves polar impurities while retaining the target compound .
- Column : C18 reversed-phase column (250 × 4.6 mm, 5 µm) at 25°C.
- Detection : UV absorbance at 254 nm.
Q. What characterization techniques are critical for confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : -NMR for aromatic protons (e.g., phenyl groups at δ 7.2–7.8 ppm) and -NMR for carbonyl carbons (e.g., imidazolidinone C=O at ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~500–550 Da).
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conflicting NMR and HPLC data be resolved during purity assessment?
- Methodological Answer :
- Scenario : Discrepancy arises when NMR indicates high purity, but HPLC shows minor peaks.
- Root Cause : NMR may not detect low-abundance isomers or inorganic impurities.
- Resolution :
2D NMR (COSY, HSQC) : Identify coupling patterns to rule out stereoisomers.
Ion Chromatography : Detect inorganic salts (e.g., residual chloride from synthesis).
Spiking Experiments : Add suspected impurities (e.g., hydrolyzed byproducts) to confirm retention times .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C over 48 hours.
- Software Tools : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like chlorine) .
Q. How do pH and temperature affect the compound’s stability in aqueous solutions?
- Methodological Answer :
- Experimental Design :
Prepare solutions at pH 3–9 (buffered with citrate/phosphate).
Incubate at 25°C, 40°C, and 60°C for 14 days.
Analyze degradation via HPLC (monitor loss of parent compound and new peaks).
- Findings :
- Stability : Maximum stability at pH 5–6; degradation accelerates above 40°C due to ester hydrolysis.
- Byproducts : 3,6-Dichloropyridine-2-carboxylic acid and phenylimidazolidinone fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
